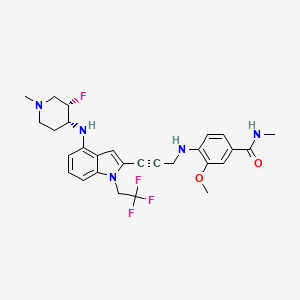
Rezatapopt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rezatapopt is a first-in-class small molecule designed to reactivate the p53 protein by binding to the pocket created by the TP53 Y220C mutation. This compound is under investigation for its potential to treat advanced solid tumors harboring this specific mutation .
Preparation Methods
The synthetic route for rezatapopt involves several steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Rezatapopt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the molecule’s stability and reactivity.
Scientific Research Applications
Rezatapopt has shown promise in several scientific research applications:
Mechanism of Action
Rezatapopt selectively binds to the small pocket within the TP53 Y220C mutated protein, correcting its shape and restoring its normal function. This reactivation of p53 leads to the disruption of tumor progression by inducing cell-cycle arrest and apoptosis .
Comparison with Similar Compounds
Rezatapopt is unique in its ability to selectively target the TP53 Y220C mutation. Similar compounds include:
PC14586: Another p53 reactivator targeting the same mutation.
Properties
CAS No. |
2636846-41-6 |
|---|---|
Molecular Formula |
C28H31F4N5O2 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
4-[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C28H31F4N5O2/c1-33-27(38)18-9-10-24(26(14-18)39-3)34-12-5-6-19-15-20-22(35-23-11-13-36(2)16-21(23)29)7-4-8-25(20)37(19)17-28(30,31)32/h4,7-10,14-15,21,23,34-35H,11-13,16-17H2,1-3H3,(H,33,38)/t21-,23+/m0/s1 |
InChI Key |
NKRKBSQLUPEVCZ-JTHBVZDNSA-N |
Isomeric SMILES |
CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)N[C@@H]4CCN(C[C@@H]4F)C)OC |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)NC4CCN(CC4F)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


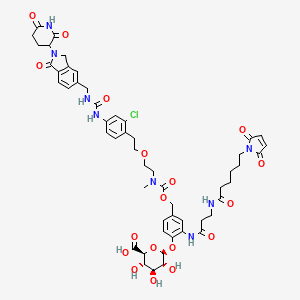
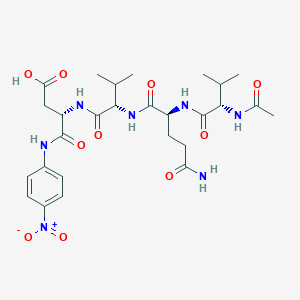
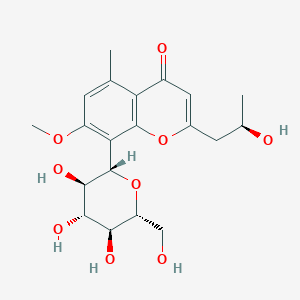
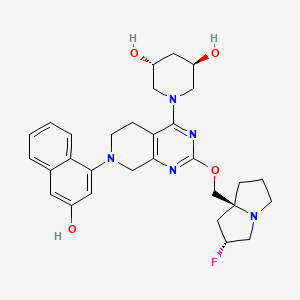
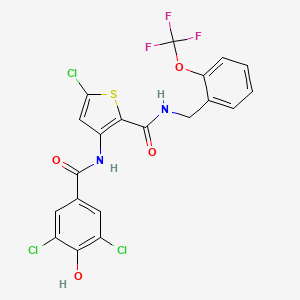
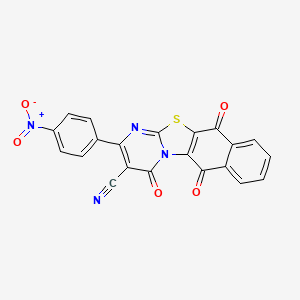
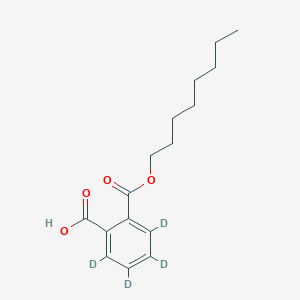
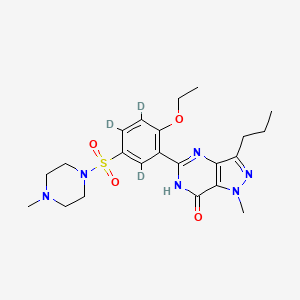
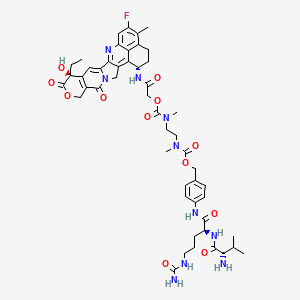
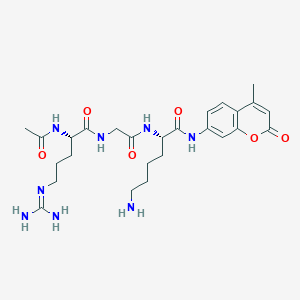
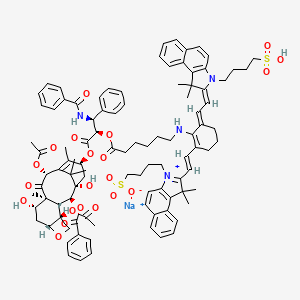
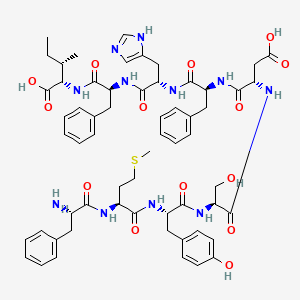
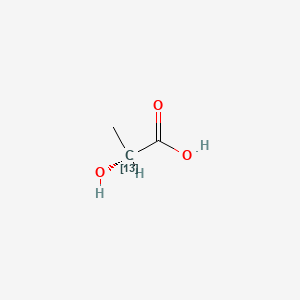
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
